7-Vinylchroman-4-one
Overview
Description
7-Vinylchroman-4-one, also known as 2H-chromen-2-one, is an organic compound with the chemical formula C10H8O2. It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, including this compound, has been a subject of several studies. The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Synthetic methods of preparation reported on chroman-4-one derivatives have been improved from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The molecular weight is 174.2 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can be used to monitor redox-active intermediates formed chemically in solution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. These properties are influenced by the chemistry of the compound .Scientific Research Applications
Antibiotic Potential
7-Vinylchroman-4-one and its analogues have shown significant promise as potent antibiotics. Specifically, they have been effective against multiresistant strains of S. aureus, including MRSA (methicillin-resistant S. aureus). The synthesis of these compounds leverages a conjugate addition process, demonstrating their potential in addressing challenging bacterial infections (Albrecht, Lalk, & Langer, 2005).
Antimicrobial Activity
Another notable application is in the realm of antimicrobial activity. Derivatives of this compound have been prepared with high regioselectivity and demonstrated considerable antimicrobial properties. The most effective derivatives contained an unsubstituted vinyl group and a chloride group at the chromanone moiety, highlighting the compound's versatility in combating microbial threats (Hoettecke, Rotzoll, Albrecht, Lalk, Fischer, & Langer, 2008).
Electrochromic Materials
This compound derivatives have been explored in the development of electrochromic materials. These materials are crucial for applications like smart windows, displaying changeable transparency or color in response to electrical stimulation. This application is particularly significant in the field of energy-efficient building technologies (Morita, 1994).
Biomaterials for Medical and Pharmaceutical Applications
In the medical and pharmaceutical industries, poly(vinyl alcohol) (PVA) derivatives, including those related to this compound, have gained attention. These compounds are recognized for their unique properties, such as biocompatibility and versatility, making them suitable for various applications like drug delivery systems and biomaterials (Teodorescu, Bercea, & Morariu, 2019).
Organic Synthesis and Catalysis
In organic synthesis, this compound derivatives have been utilized as catalysts and reagents. These compounds have shown efficacy in promoting various chemical reactions, which is fundamental in the development of new pharmaceuticals and synthetic materials (Tamami & Goudarzian, 1992).
Future Directions
Mechanism of Action
Target of Action
7-Vinylchroman-4-one, a derivative of Chroman-4-one, is a heterobicyclic compound that has been found to exhibit a wide range of pharmacological activities Chroman-4-one derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins.
Mode of Action
The broad spectrum of biological activities exhibited by chroman-4-one derivatives suggests that these compounds may interact with their targets in a variety of ways, potentially altering their function or activity
Biochemical Pathways
Given the diverse biological activities associated with Chroman-4-one derivatives, it is likely that this compound affects multiple pathways
Result of Action
Chroman-4-one derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
7-Vinylchroman-4-one, like other chroman-4-one derivatives, may interact with various enzymes, proteins, and other biomoleculesChroman-4-one derivatives have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities , suggesting that they may interact with a variety of biomolecules.
Cellular Effects
Chroman-4-one derivatives have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . These activities suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Chroman-4-one derivatives have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . These activities suggest that this compound could exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
7-ethenyl-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-9-10(12)5-6-13-11(9)7-8/h2-4,7H,1,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZXGQQIPXSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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